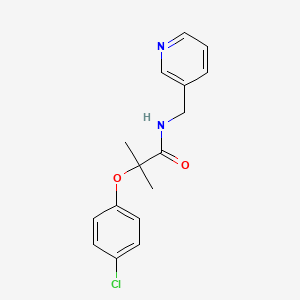![molecular formula C17H17FN2O3S B5793685 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide](/img/structure/B5793685.png)
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide is a complex organic compound that features a benzenesulfonyl group, a fluoroanilino group, and a cyclopropylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl fluoride. This can be achieved through the reaction of benzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile . The resulting benzenesulfonyl fluoride is then reacted with 4-fluoroaniline to form the N-(benzenesulfonyl)-4-fluoroaniline intermediate. Finally, this intermediate is coupled with N-cyclopropylacetamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
化学反応の分析
Types of Reactions
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound with similar electrophilic properties but different reactivity and solubility characteristics.
N-Fluorodibenzenesulfonamide: Another similar compound used in electrophilic fluorination reactions.
Uniqueness
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide is unique due to its combination of a benzenesulfonyl group, a fluoroanilino group, and a cyclopropylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds .
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIAUVXTDUJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-{[(2,4-dimethylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5793634.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)
![2,4-Dichloro-6-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B5793702.png)
![2-[(2-fluorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)
